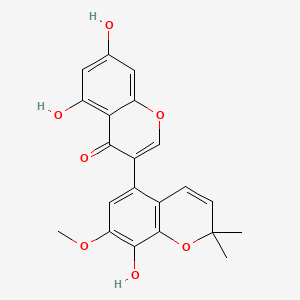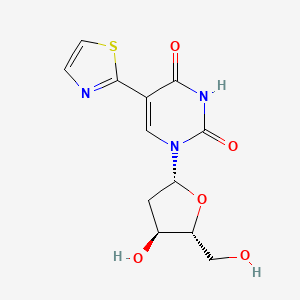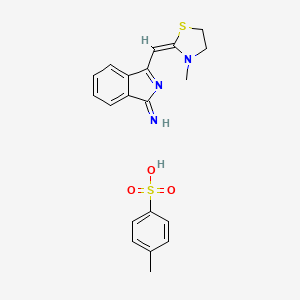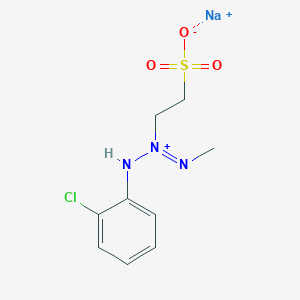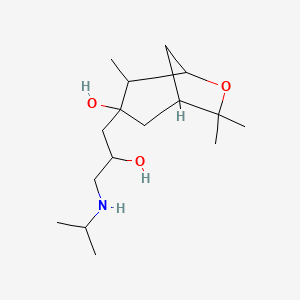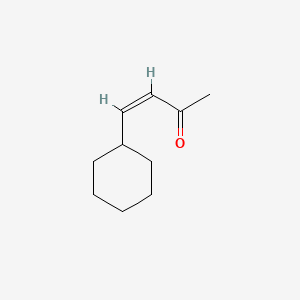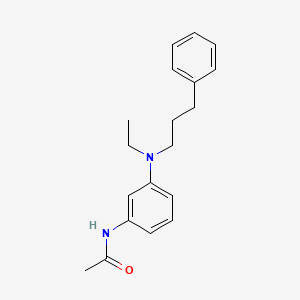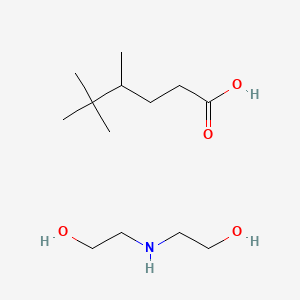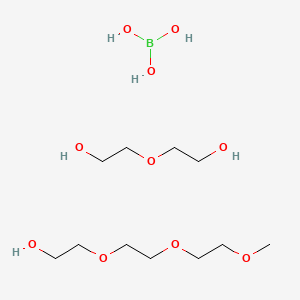
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2'-oxybis(ethanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is a chemical compound known for its unique properties and applications. This compound is a triester formed by the reaction of boric acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol). It is used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves the esterification of boric acid with the respective alcohols. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pressure. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of boric acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moieties, leading to the formation of aldehydes or carboxylic acids.
Substitution: The ester can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and the respective alcohols (2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol)).
Oxidation: Aldehydes or carboxylic acids derived from the alcohol moieties.
Substitution: Products vary based on the nucleophile used in the reaction.
科学的研究の応用
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) involves its interaction with various molecular targets. The ester bonds can be hydrolyzed, releasing boric acid, which can then interact with cellular components. Boric acid is known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but lacks the 2,2’-oxybis(ethanol) component.
Boric acid (H3BO3), ester with 2,2’-oxybis(ethanol): Similar in structure but lacks the 2-(2-(2-methoxyethoxy)ethoxy)ethanol component.
Uniqueness
Boric acid (H3BO3), ester with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) is unique due to the presence of both 2-(2-(2-methoxyethoxy)ethoxy)ethanol and 2,2’-oxybis(ethanol) components. This combination imparts distinct chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
58391-97-2 |
|---|---|
分子式 |
C11H29BO10 |
分子量 |
332.16 g/mol |
IUPAC名 |
boric acid;2-(2-hydroxyethoxy)ethanol;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H16O4.C4H10O3.BH3O3/c1-9-4-5-11-7-6-10-3-2-8;5-1-3-7-4-2-6;2-1(3)4/h8H,2-7H2,1H3;5-6H,1-4H2;2-4H |
InChIキー |
CLEFXICAGNLDSS-UHFFFAOYSA-N |
正規SMILES |
B(O)(O)O.COCCOCCOCCO.C(COCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



